

The Discovery and History of Human Chorionic Gonadotropin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chorionic gonadotrophin*

Cat. No.: B8822707

[Get Quote](#)

Introduction

Human Chorionic Gonadotropin (hCG) is a glycoprotein hormone critical for the establishment and maintenance of early pregnancy.^[1] Produced primarily by the syncytiotrophoblast cells of the placenta, its detection serves as the foundation for modern pregnancy tests.^{[2][3]} This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of hCG, tailored for researchers, scientists, and professionals in drug development. The document details the pivotal experiments that unveiled its existence, the evolution of detection methodologies, its biochemical characteristics, and the intricate signaling pathways it governs.

The Dawn of Discovery: Early Bioassays

The story of hCG begins in the 1920s with the groundbreaking work of German gynecologists Selmar Aschheim and Bernhard Zondek. They hypothesized that the urine of pregnant women contained a substance that could stimulate ovarian changes in sexually immature animals.^{[4][5]} This led to the development of the first reliable bioassays for pregnancy detection.

The Aschheim-Zondek (A-Z) Test

In 1927, Aschheim and Zondek demonstrated that injecting urine from a pregnant woman into immature female mice induced follicular maturation, luteinization, and hemorrhage in the ovaries.^{[2][4]} This observation formed the basis of the Aschheim-Zondek test, the first widely used laboratory test for pregnancy.^[6]

The Friedman Test

Building on the principles of the A-Z test, Maurice Friedman and Maxwell Lapham in 1931 introduced a modification using rabbits instead of mice.^{[7][8]} The Friedman test offered a more rapid result and used a single, larger animal, which was often easier to manage in a laboratory setting.^[7]

Unraveling the Source and Structure of hCG

Initially, it was believed that the gonad-stimulating substance originated from the pituitary gland.^[2] However, in 1943, Seeger-Jones and colleagues conclusively demonstrated through in vitro placental tissue culture that hCG was produced by the placenta, specifically the chorionic villi.^{[2][3]}

The 1970s brought significant advancements in understanding the molecular structure of hCG. It was discovered to be a heterodimeric glycoprotein composed of two non-covalently linked subunits: an alpha (α) subunit and a beta (β) subunit.^[9] The alpha subunit was found to be nearly identical to the alpha subunits of other glycoprotein hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH).^[10] In contrast, the beta subunit was found to be unique to hCG, conferring its biological and immunological specificity.^{[9][10]}

The Advent of Immunoassays: A New Era of Detection

The development of immunoassays in the 1960s revolutionized the detection of hCG, offering significantly greater sensitivity and specificity than the earlier bioassays.

Radioimmunoassay (RIA)

The first immunoassay for hCG, a hemagglutination inhibition test, was developed in 1960.^[11] This was followed by the development of the radioimmunoassay (RIA) for hCG.^[12] Early RIAs used antibodies that cross-reacted with LH due to the similarity of the alpha subunits.^[12] A major breakthrough came in 1972 with the development of an RIA specifically targeting the beta-subunit of hCG, which allowed for highly sensitive and specific measurement of hCG without interference from LH.^[9] This laid the groundwork for modern pregnancy testing.

Quantitative Data

Biochemical Properties of hCG

Property	Alpha (α) Subunit	Beta (β) Subunit	Intact hCG Dimer
Amino Acid Residues	92	145	237
Molecular Weight (Protein)	~10.2 kDa	~16.0 kDa	~26.2 kDa
Molecular Weight (Total)	~14.9 kDa	~23.5 kDa	~36.7-40 kDa
N-linked Oligosaccharides	2	2	4
O-linked Oligosaccharides	0	4	4

Data sourced from multiple references, including[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#).

Serum hCG Levels During Pregnancy

Gestational Age (Weeks from LMP)	Typical hCG Range (mIU/mL)
3	5 - 72
4	10 - 708
5	217 - 8,245
6	152 - 32,177
7-8	4,059 - 229,000
9-12	25,700 - 288,000
13-16	13,300 - 254,000
17-24	4,060 - 165,400
25-40	3,640 - 117,000

LMP = Last Menstrual Period. Ranges can vary between laboratories and individuals. Data compiled from[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#).

Experimental Protocols

Aschheim-Zondek Test Protocol

- Animal Selection: Use immature female mice, 3-5 weeks old.
- Urine Sample: Collect the first morning urine from the subject.
- Injection Schedule: Inject a small volume of the urine subcutaneously into each of five mice, twice daily for three consecutive days.[\[22\]](#)
- Observation Period: A rest day follows the injection period.[\[22\]](#)
- Autopsy: Exactly 100 hours after the first injection, the mice are euthanized and their ovaries are examined.[\[22\]](#)
- Positive Result: Macroscopic signs of a positive result include the presence of hemorrhagic follicles (blood spots), corpora lutea (yellow bodies), and ovarian enlargement.[\[22\]](#)[\[23\]](#)

Friedman Test Protocol

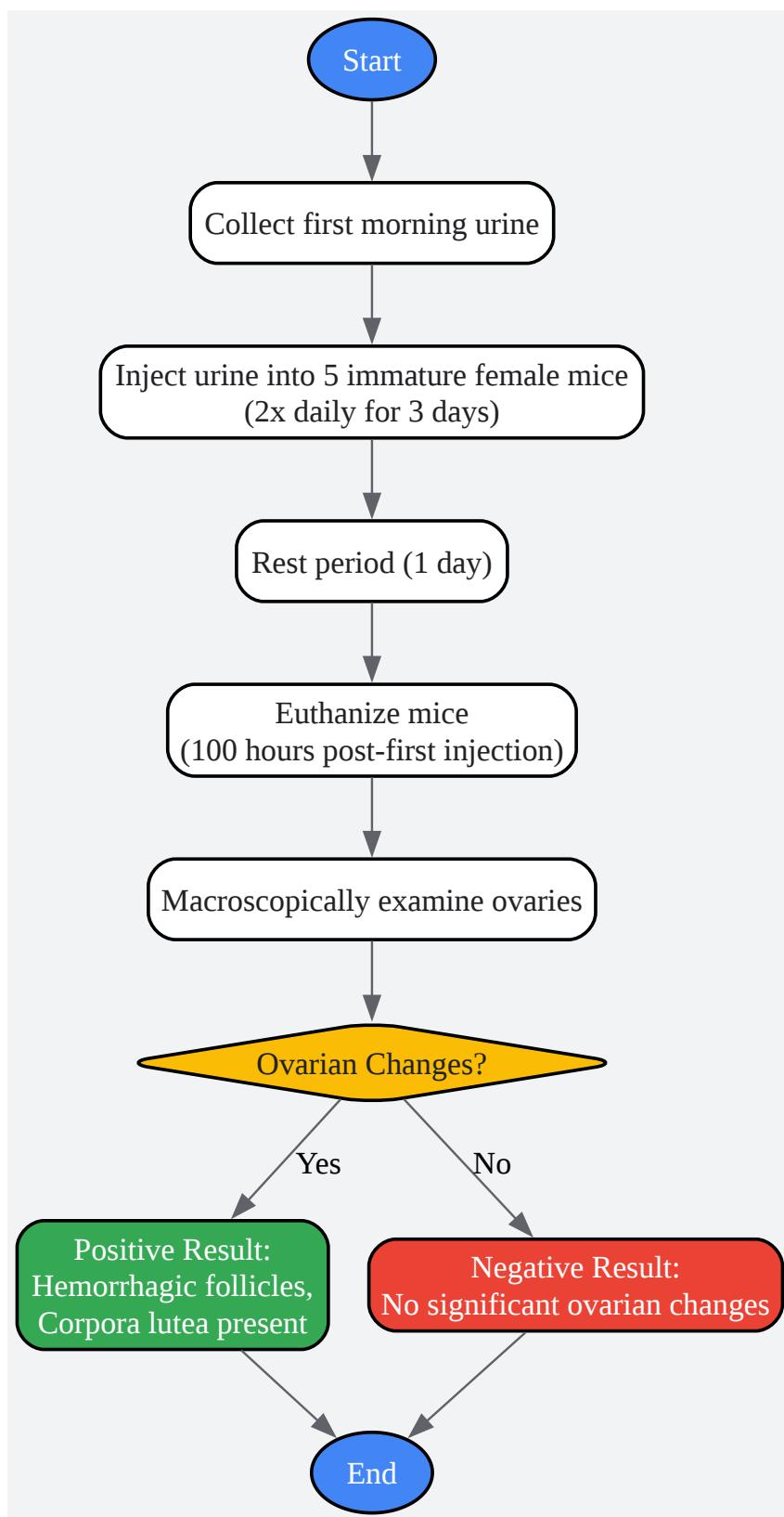
- Animal Selection: Use a mature, non-pregnant female rabbit.
- Urine Sample: Collect a concentrated morning urine specimen. The urine should be filtered and, if alkaline, acidified.[\[24\]](#)
- Injection: Slowly inject 4 mL of the prepared urine into the rabbit's marginal ear vein.[\[24\]](#)
- Observation Period: Wait for 48 hours after the injection.
- Examination: The rabbit is anesthetized, and its ovaries are surgically exposed and examined.[\[7\]](#)[\[24\]](#)
- Positive Result: The presence of hemorrhagic or ruptured ovarian follicles indicates a positive test for pregnancy.[\[7\]](#)

Radioimmunoassay (RIA) for β -hCG Protocol

- Principle: This is a competitive binding assay. Unlabeled hCG in the patient's serum competes with a known quantity of radioactively labeled hCG (e.g., with ^{125}I) for binding to a limited number of specific anti- β -hCG antibodies.
- Reagents:
 - Patient serum (containing unknown amount of hCG).
 - Standard solutions of hCG with known concentrations.
 - Radioactively labeled hCG (tracer).
 - Specific polyclonal or monoclonal antibody against the β -subunit of hCG.
 - Separation agent (e.g., a second antibody or polyethylene glycol) to precipitate the antibody-bound hCG.
- Procedure:
 - Incubate a mixture of the patient's serum or standard solution with the specific anti- β -hCG antibody.
 - Add a known amount of radioactively labeled hCG and incubate to allow for competitive binding.
 - Add the separation agent to precipitate the antibody-antigen complexes.
 - Centrifuge the mixture to pellet the precipitated complexes.
 - Measure the radioactivity of the pellet (bound fraction) or the supernatant (free fraction).
- Data Analysis:
 - Construct a standard curve by plotting the percentage of bound labeled hCG against the concentration of the hCG standards.

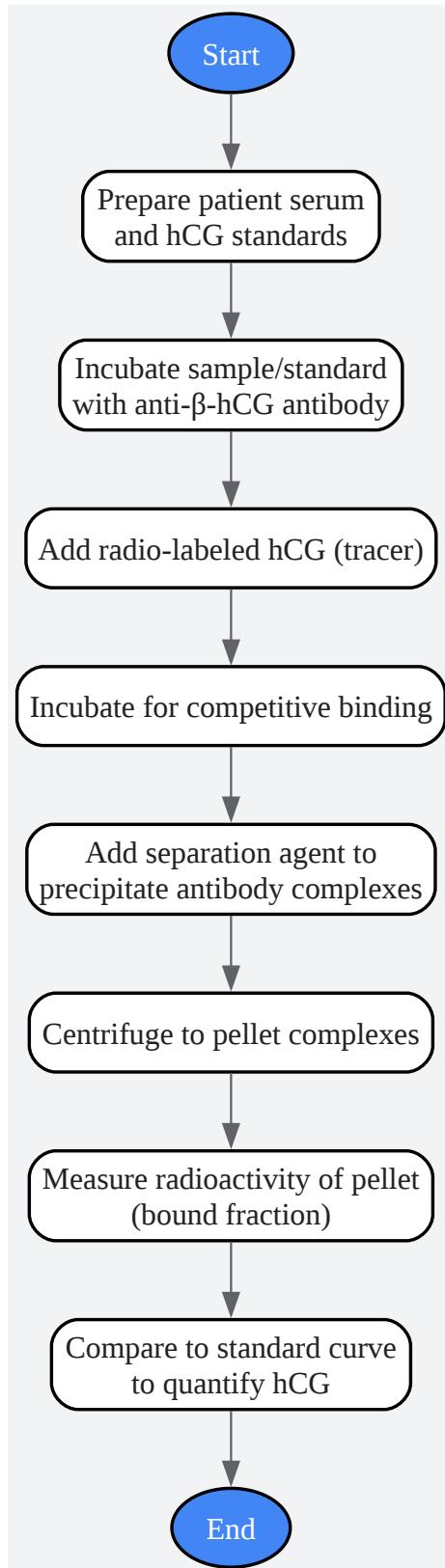
- Determine the concentration of hCG in the patient's serum by comparing its percentage of bound labeled hCG to the standard curve. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled hCG in the sample.[25] [26][27]

Mandatory Visualizations


Historical Timeline of hCG Discovery

[Click to download full resolution via product page](#)

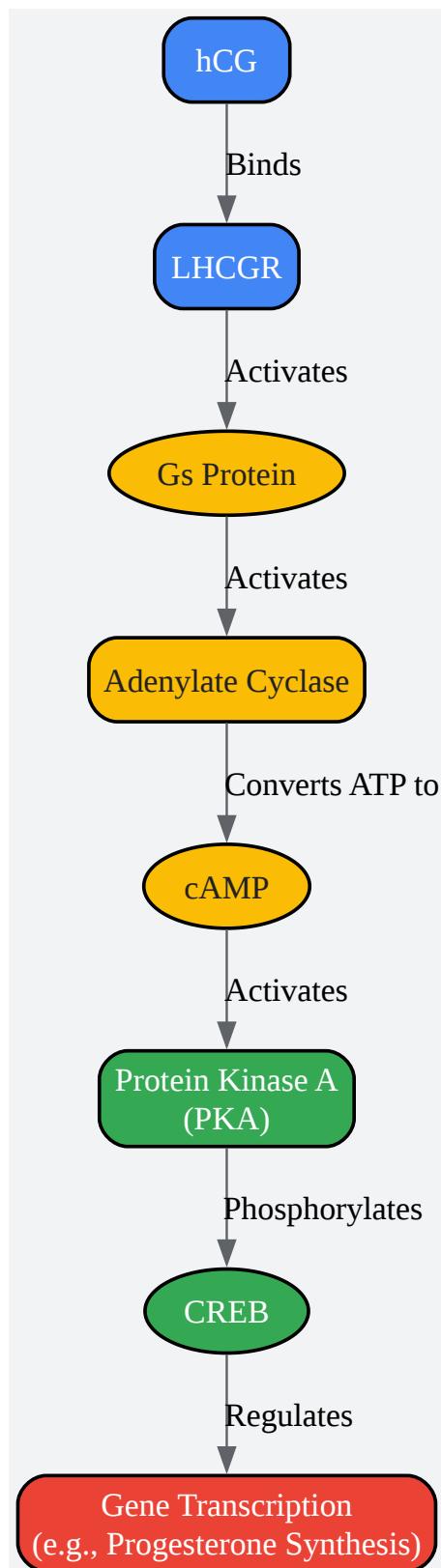
Caption: A timeline of key milestones in the discovery and detection of hCG.


Experimental Workflow: Aschheim-Zondek Test

[Click to download full resolution via product page](#)

Caption: Workflow of the Aschheim-Zondek bioassay for pregnancy detection.

Experimental Workflow: Radioimmunoassay (RIA)



[Click to download full resolution via product page](#)

Caption: General workflow for a competitive radioimmunoassay to quantify β -hCG.

hCG Signaling Pathways

hCG exerts its effects by binding to the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G protein-coupled receptor. This interaction triggers multiple intracellular signaling cascades.

[Click to download full resolution via product page](#)

Caption: The canonical cAMP/PKA signaling pathway activated by hCG.

```
digraph "MAPK_ERK_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#FFFFFF", penwidth=1.5]; edge [color="#5F6368", arrowhead=normal];

hCG [label="hCG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LHCGR [label="LHCGR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G Protein", shape=ellipse, fillcolor="#FBBC05"]; PLC [label="PLC", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#FBBC05"]; Ras [label="Ras", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Proliferation, Differentiation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

hCG -> LHCGR [label="Binds"]; LHCGR -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PKC [label="Activates"]; PKC -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Response [label="Regulates"]; }
```

Caption: The PI3K/AKT/mTOR signaling pathway influenced by hCG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Luteinizing Hormone/Human Chorionic Gonadotropin-Mediated Activation of mTORC1 Signaling Is Required for Androgen Synthesis by Theca-Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Chorionic Gonadotropin and Early Embryogenesis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]
- 7. Museum of Contraception and Abortion [muvs.org]
- 8. ogmagazine.org.au [ogmagazine.org.au]
- 9. Thin Blue Line: A History of the Pregnancy Test [history.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. ectopicpregnancy.co.uk [ectopicpregnancy.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. academic.oup.com [academic.oup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Pregnancy Hormone Chart [craigmedical.com]
- 18. Beta hCG (β -hCG) result table [institutobernabeu.com]
- 19. dynacare.ca [dynacare.ca]
- 20. huggies.com.au [huggies.com.au]
- 21. babymed.com [babymed.com]
- 22. Museum of Contraception and Abortion [muvs.org]
- 23. The Aschheim-Zondek Test for Pregnancy | Embryo Project Encyclopedia [embryo.asu.edu]
- 24. ccjm.org [ccjm.org]
- 25. A new radioimmunoassay for human chorionic gonadotropin using monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of radioimmunoassay system for determination of human chorionic gonadotropin in human sera | Scilit [scilit.com]
- 27. Development of radioimmunoassay system for determination of human chorionic gonadotropin in human sera [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [The Discovery and History of Human Chorionic Gonadotropin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822707#discovery-and-history-of-human-chorionic-gonadotrophin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com